Doranidazole

概要

説明

準備方法

合成経路と反応条件

. 合成経路は通常、次の手順を含みます。

ニトロ化: イミダゾール環へのニトロ基の導入。

保護と脱保護: 保護基は、特定の部位での選択的な反応を保証するために使用されます。

カップリング: ニトロイミダゾールとブタン-1,2,4-トリオール骨格のカップリング。

工業生産方法

ドランidazoleの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が含まれます。プロセスには以下が含まれます。

バッチ処理: 大量の反応物がバッチ処理されます。

連続フロー処理: 反応物が反応チャンバーに連続的に供給され、生成物が連続的に除去されるため、より効率的な生産が可能になります.

化学反応の分析

反応の種類

ドランidazoleは、以下を含むいくつかの種類の化学反応を起こします。

還元: ニトロ基は特定の条件下でアミノ基に還元することができます。

酸化: この化合物は、特にヒドロキシル基で酸化反応を起こす可能性があります。

一般的な試薬と条件

還元剤: 水素化ホウ素ナトリウム(NaBH4)または触媒を用いた水素ガス(H2)。

酸化剤: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)。

置換試薬: 塩素(Cl2)または臭素(Br2)などのハロゲン化剤.

主な生成物

これらの反応から生成される主な生成物には以下が含まれます。

アミノ誘導体: ニトロ基の還元から。

酸化誘導体: ヒドロキシル基の酸化から。

置換イミダゾール: イミダゾール環での置換反応から.

科学的研究の応用

ドランidazoleは、以下を含む幅広い科学研究における応用範囲があります。

がん治療: 特に膠芽腫や膵臓がんにおいて、低酸素条件下での放射線療法の効果を高めます

放射線増感: 放射線療法の効果を高める放射線増感剤として使用されます.

低酸素標的化学放射線療法: 低酸素腫瘍領域を標的にし、治療成績を向上させる可能性があります.

作用機序

ドランidazoleは、低酸素細胞を標的とし、放射線療法の効果を高めることによってその効果を発揮します。メカニズムには以下が含まれます。

類似化合物との比較

生物活性

Doranidazole, a 2-nitroimidazole derivative, has emerged as a promising hypoxic cell radiosensitizer, particularly in the context of cancer treatment. This compound is designed to enhance the efficacy of radiotherapy by selectively targeting hypoxic tumor cells, which are often resistant to radiation due to their low oxygen levels. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound's primary mechanism involves its reduction under hypoxic conditions, leading to the formation of reactive intermediates that can covalently bind to DNA and enhance radiation-induced damage. The following key mechanisms have been identified:

- Radiosensitization : this compound enhances the effects of ionizing radiation by increasing DNA strand breaks in hypoxic cells. In a study involving C6 glioma cells, this compound significantly increased radiation-induced reproductive cell death under hypoxic conditions but had minimal effects under normoxic conditions .

- Mitochondrial Dysfunction : Research indicates that this compound induces mitochondrial stress and promotes ferroptosis in glioma stem cells (GSCs). It has been shown to downregulate mitochondrial complex proteins and alter metabolic pathways, leading to reduced ATP production and increased oxidative stress .

- DNA Interaction : this compound has been demonstrated to form adducts with DNA post-irradiation, enhancing the formation of strand breaks. This interaction is crucial for its role as a radiosensitizer, particularly in environments where oxygen levels are low .

Efficacy in Clinical Studies

This compound's efficacy has been evaluated in various clinical settings:

- Pancreatic Cancer : A phase II study showed that this compound improved 3-year survival rates in patients undergoing intraoperative radiotherapy for unresectable pancreatic cancer (23% vs. 0% for placebo) . This suggests that this compound may significantly enhance long-term outcomes in specific cancer types.

- Glioblastoma : In preclinical models using C6 glioma, this compound was effective in enhancing the radiosensitivity of tumor cells. The disruption of the blood-brain barrier (BBB) allowed for better penetration of this compound into tumor regions, leading to improved therapeutic outcomes when combined with radiotherapy .

Summary of Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

- C6 Glioma Model : In this model, this compound was administered before radiation therapy. Results indicated a significant increase in cell death among hypoxic cells compared to controls, reinforcing the concept that this compound selectively targets resistant tumor cells .

- Pancreatic Cancer Trials : Intraoperative use of this compound during radiotherapy showed promising results with improved survival statistics over a three-year follow-up period. This highlights its potential role in enhancing treatment efficacy for aggressive cancers .

特性

IUPAC Name |

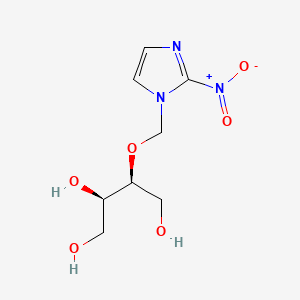

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXXIVUIXYMI-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048817 | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-23-3, 161903-10-2 | |

| Record name | Doranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-69 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。